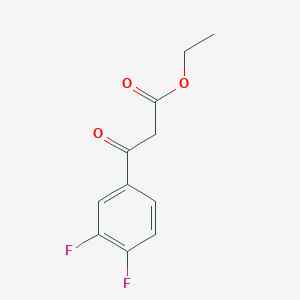

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJMFJYBMANBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374282 | |

| Record name | ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252955-07-0 | |

| Record name | ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 252955-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, a key β-ketoester intermediate in modern drug discovery and organic synthesis. We delve into its fundamental physicochemical properties, established synthetic methodologies with mechanistic insights, and critical applications as a versatile building block for constructing complex heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique reactivity and structural features.

Compound Identification and Physicochemical Properties

This compound is a difluorinated aromatic β-ketoester. The presence of the 3,4-difluorophenyl moiety is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 252955-07-0[1][2] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₁₁H₁₀F₂O₃[1][2] |

| Synonyms | Ethyl (3,4-difluorobenzoyl)acetate, 3-(3,4-Difluorophenyl)-3-oxo-propionic acid ethyl ester[1] |

| InChIKey | IEJMFJYBMANBQM-UHFFFAOYSA-N[3] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)F[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 228.19 g/mol | [1][4] |

| Physical Form | Liquid | [3] |

| Boiling Point | 89 °C @ 0.4 mmHg | [1][2][3] |

| Density (Predicted) | 1.251 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 10.07 ± 0.48 | [1] |

| LogP (Predicted) | 2.1 - 2.2 | [1] |

| Storage Conditions | Room Temperature, Sealed in Dry Environment | [1][3] |

Synthesis and Mechanistic Rationale

The primary industrial and laboratory-scale synthesis of this compound is achieved via a Claisen condensation reaction. This method is highly efficient for forming the carbon-carbon bond between the acyl group and the ester enolate.

Synthetic Protocol: Claisen Condensation

A well-established analogue for this synthesis involves the reaction of a substituted acetophenone with an acylating agent like diethyl carbonate in the presence of a strong, non-nucleophilic base such as sodium hydride (NaH).[5]

Expertise & Experience Insight: The choice of sodium hydride is critical. It is a powerful base capable of irreversibly deprotonating the α-carbon of the starting material, 3,4-difluoroacetophenone, to generate the necessary nucleophilic enolate. Weaker bases, such as alkoxides, would result in an equilibrium that disfavors product formation. Diethyl carbonate serves as a cost-effective and reactive electrophile for the acylation step.

Methodology:

-

Preparation: A reaction vessel is charged with sodium hydride (60% dispersion in mineral oil), which is washed with a non-polar solvent (e.g., pentane) to remove the oil and then dried under an inert nitrogen atmosphere.

-

Reagent Addition: Anhydrous diethyl carbonate is added to the activated sodium hydride.

-

Enolate Formation: A solution of 3,4-difluoroacetophenone in a dry ether solvent is added dropwise to the stirred suspension. The addition rate is controlled to maintain a gentle reflux, indicating the exothermic nature of the enolate formation. A catalytic amount of ethanol is often added to initiate the reaction.[5]

-

Reaction & Workup: The mixture is refluxed for several hours to ensure complete reaction. After cooling, the excess sodium hydride is carefully quenched with water. The aqueous phase is then acidified (e.g., with HCl) to a pH of 1, which protonates the enolate product.

-

Extraction & Purification: The product is extracted from the aqueous layer using diethyl ether. The combined organic phases are washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by fractional distillation under high vacuum to yield the final product as a colorless liquid.[5]

Trustworthiness through Self-Validation: The success of this protocol is validated at several stages. The evolution of hydrogen gas during the addition of acetophenone confirms the deprotonation by NaH. The final purification by vacuum distillation separates the high-boiling product from lower-boiling starting materials and byproducts, with purity confirmed by standard analytical techniques (GC-MS, NMR).

Synthesis Workflow Diagram

Caption: Claisen condensation workflow for synthesizing the title compound.

Applications in Drug Discovery: A Heterocyclic Building Block

The true value of this compound lies in the reactivity of its β-ketoester moiety. This functional group is an ideal precursor for synthesizing a wide array of heterocyclic compounds, which form the core of many pharmaceuticals. A prime example is its use in synthesizing pyrazole derivatives.

Protocol: Synthesis of 5-(3,4-Difluorophenyl)-1H-pyrazol-3(2H)-one

This protocol is adapted from established methods for similar fluorinated β-ketoesters, demonstrating the utility of the title compound in creating medicinally relevant scaffolds.[6]

Expertise & Experience Insight: The reaction with hydrazine hydrate is a classic cyclocondensation. The more nucleophilic terminal nitrogen of hydrazine initially attacks the more electrophilic ketone carbonyl. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic pyrazole ring.

Methodology:

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate dropwise to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: Upon completion, cool the reaction mixture in an ice bath. The pyrazolone product, being less soluble in cold ethanol, will precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry in a vacuum oven.

Pyrazole Synthesis Workflow Diagram

Sources

- 1. lookchem.com [lookchem.com]

- 2. 252955-07-0 CAS MSDS (3-(3,4-DIFLUOROPHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 252955-07-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Structure and nomenclature of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

An In-depth Technical Guide to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Prepared by: Gemini, Senior Application Scientist

Introduction: this compound is a fluorinated β-keto ester that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structural architecture, featuring a reactive 1,3-dicarbonyl system coupled with a difluorinated phenyl ring, makes it a highly valuable precursor for constructing complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). The presence of the 3,4-difluorophenyl motif is of particular significance in drug design, as fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of its structure, nomenclature, synthesis, and reactivity, tailored for researchers and drug development professionals.

Section 1: Molecular Structure and Nomenclature

The precise arrangement of functional groups in this compound dictates its chemical behavior. A systematic analysis of its name and structure is the foundation for understanding its utility.

IUPAC Nomenclature Deconstructed

The systematic name, this compound, is derived according to IUPAC rules as follows:

-

Propanoate: The parent chain is a three-carbon ester.

-

Ethyl: The ester is an ethyl ester, referring to the -OCH₂CH₃ group.

-

3-oxo: A ketone (C=O) group is located at the C-3 position of the propanoate chain.

-

3-(3,4-difluorophenyl): A 3,4-difluorophenyl substituent is attached to the C-3 position.

This compound is also commonly referred to by its semi-systematic name, ethyl (3,4-difluorobenzoyl)acetate.[1][2]

Core Structural Features

The molecule's reactivity is a composite of its three primary functional domains:

-

The β-Keto Ester System: The ketone at the β-position relative to the ester carbonyl creates a highly versatile 1,3-dicarbonyl moiety. The α-hydrogens (on C-2) are significantly acidic (predicted pKa ≈ 10.07) due to the electron-withdrawing effects of both adjacent carbonyl groups, enabling facile enolate formation.[1]

-

The 3,4-Difluorophenyl Ring: This aromatic group acts as a key pharmacophore. The fluorine atoms enhance metabolic stability by blocking potential sites of oxidative metabolism and can modulate the electronic properties of the ring, influencing non-covalent interactions in receptor binding pockets.

-

The Ethyl Ester Group: This group provides a handle for further synthetic transformations, such as hydrolysis, transesterification, or amidation, although reactions at the more reactive β-dicarbonyl center typically take precedence.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of key properties is essential for experimental design and safety assessment.

| Property | Value | Source |

| CAS Number | 252955-07-0 | [1] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1][2] |

| Molecular Weight | 228.19 g/mol | [1] |

| Exact Mass | 228.05980050 Da | [1] |

| Boiling Point | 89 °C @ 0.4 mmHg | [1] |

| Physical Form | Liquid | |

| Predicted pKa | 10.07 ± 0.48 | [1] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)F | [1] |

Section 2: Synthesis and Purification

The most reliable and scalable synthesis of β-keto esters like this compound is the Claisen condensation. This approach offers high yields by reacting a suitable ketone with a carbonate ester in the presence of a strong base. The causality behind this choice is the high acidity of the α-protons of the starting acetophenone, which allows for efficient enolate formation and subsequent nucleophilic acyl substitution.

Sources

Physical and chemical properties of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

An In-Depth Technical Guide to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

This compound is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure combines a reactive β-keto ester moiety with a difluorophenyl group, making it a valuable building block for the synthesis of more complex molecules. The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in drug discovery to modulate metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [3][4] |

| Molecular Weight | 228.19 g/mol | [3][4] |

| CAS Number | 252955-07-0 | [3][5] |

| Appearance | Liquid | |

| Boiling Point | 89 °C at 0.4 mmHg | [3] |

| Density | 1.251 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 10.07 ± 0.48 (Predicted) | [3] |

| LogP | 2.10 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 5 | [3] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the β-keto ester functional group. This arrangement leads to two key chemical characteristics: keto-enol tautomerism and the acidity of the α-hydrogens.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the phenyl ring. This equilibrium is fundamental to its reactivity, particularly in enolate formation.

Caption: Keto-enol tautomerism of the β-keto ester.

Acidity and Enolate Formation

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly acidic (predicted pKa ≈ 10.07) due to the electron-withdrawing effects of both carbonyls.[3] This allows for easy deprotonation by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is a potent nucleophile and serves as a key intermediate in various carbon-carbon bond-forming reactions, such as alkylations and acylations, making this compound a versatile precursor for synthesizing a wide range of derivatives.

Synthesis Pathway: Claisen Condensation

A common and effective method for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For this specific molecule, the likely precursors would be a derivative of 3,4-difluoroacetophenone and diethyl carbonate, using a base like sodium hydride.[6][7]

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from the synthesis of a structurally similar compound, Ethyl 3-(4'-fluorophenyl)-3-oxopropanoate.[6][7]

-

Preparation: A suspension of sodium hydride (60% dispersion in mineral oil) is washed with hexane to remove the oil and then suspended in diethyl carbonate under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Initiation: A solution of 3,4-difluoroacetophenone in a dry ether is added dropwise to the sodium hydride suspension. A catalytic amount of ethanol may be added to initiate the reaction.[6][7]

-

Condensation: The reaction mixture is heated to reflux for several hours to drive the condensation to completion.

-

Workup: After cooling, the reaction is carefully quenched with water and acidified (e.g., with H₂SO₄ or KHSO₄).[7] The organic layer is separated, washed with saturated sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield the final product as a liquid.[6]

Sources

- 1. news-medical.net [news-medical.net]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. 252955-07-0 CAS MSDS (3-(3,4-DIFLUOROPHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate for Drug Development Professionals

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, a specialized β-ketoester, represents a critical building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth analysis of its material safety data, chemical properties, synthesis, and applications, empowering researchers to handle and utilize this compound with confidence and precision.

Compound Identification and Chemical Properties

This compound is a fluorinated organic compound with the molecular formula C₁₁H₁₀F₂O₃. The presence of the difluorophenyl group significantly influences its reactivity and the biological activity of its derivatives, making it a valuable intermediate in medicinal chemistry.[1][2][3]

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 252955-07-0 | [1] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| Boiling Point | 89°C at 0.4 mmHg | [1] |

| Density (Predicted) | 1.251 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F1 [label="F", fontcolor="#EA4335"]; F2 [label="F", fontcolor="#EA4335"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C10 [label="C"]; C11 [label="C"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- F1; C4 -- F2; C1 -- C7; C7 -- O1; C7 -- C8; C8 -- C9; C9 -- O2; O2 -- C10; C10 -- C11;

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="1,1.5!"]; C6 [pos="1,0.5!"]; F1 [pos="-2,2!"]; F2 [pos="0,3!"]; C7 [pos="0,-1!"]; O1 [pos="0,-2!"]; C8 [pos="1.5,-1!"]; C9 [pos="2.5,-0.5!"]; O2 [pos="2.5,-1.5!"]; C10 [pos="3.5,-2!"]; C11 [pos="4.5,-1.5!"]; }

Caption: Chemical structure of this compound.

Material Safety Data Sheet (MSDS)

Hazard Identification

Signal Word: Warning[4]

GHS Hazard Pictograms: [4]

-

GHS07 (Exclamation Mark): [4] Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.[5]

Hazard Statements: [4]

-

H302: Harmful if swallowed.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

-

In case of inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[1]

-

In case of skin contact: Promptly wash the contaminated skin with water. If irritation persists after washing, get medical attention.[1]

-

In case of eye contact: Immediately wash the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[1]

-

In case of ingestion: If the chemical has been swallowed, get medical attention immediately.[1]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous combustion products: Carbon oxides, hydrogen fluoride.

-

Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal precautions, protective equipment, and emergency procedures: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental precautions: Do not let product enter drains.

-

Methods and materials for containment and cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Handling and Storage

-

Precautions for safe handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

-

Conditions for safe storage, including any incompatibilities: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.[1]

Exposure Controls/Personal Protection

-

Engineering controls: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

-

Personal protective equipment:

-

Eye/face protection: Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166(EU).

-

Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Respiratory protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

-

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation.[8][9] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this case, 3',4'-difluoroacetophenone reacts with diethyl carbonate in the presence of a strong base, such as sodium hydride or sodium ethoxide.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

Materials:

-

3',4'-Difluoroacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Add anhydrous diethyl carbonate to the flask.

-

Dissolve 3',4'-difluoroacetophenone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of sodium hydride in diethyl carbonate at room temperature.

-

After the initial exothermic reaction subsides, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride with the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a liquid.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many approved drugs and clinical candidates.[10] The difluorophenyl moiety can enhance metabolic stability and binding affinity of the final drug molecule.[2][3]

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. This compound can react with hydrazine or its derivatives to form 5-(3,4-difluorophenyl)-1H-pyrazol-3(2H)-one.

Caption: The Biginelli reaction for the synthesis of dihydropyrimidinones.

The reaction is typically acid-catalyzed and proceeds through a series of intermediates to form the final dihydropyrimidinone ring structure. [7][11]

Conclusion

References

-

LookChem. This compound. [Link]

-

Synthesis of 3,4-Dihydropyrimidinones using Nano γ-Al2O3/BF3/ Fe3O4 as an Efficient. ResearchGate. [Link]

-

Recent progress in the chemistry of dihydropyrimidinones. SciSpace. [Link]

-

Biginelli reaction. Wikipedia. [Link]

-

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C11H10F2O3 | CID 2758338. PubChem. [Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. UniTo. [Link]

-

Material Safety Data Sheet. Noaa.gov. [Link]

-

GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. [Link]

-

Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

-

Claisen Condensation. Organic Chemistry Portal. [Link]

-

The Claisen Condensation. uobabylon.edu.iq. [Link]

-

Examples of Synthesis using the Claisen Condensation. YouTube. [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [Link]

-

Know Your Hazard Symbols (Pictograms) | Office of Environmental Health and Safety. Northwestern University. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]

-

Claisen Condensation. ResearchGate. [Link]

-

Fluorinated Building Blocks. Halocarbon Life Sciences. [Link]

-

Synthesis of building blocks carrying ring D substitutions. Reagents... ResearchGate. [Link]

-

the addition reaction of dialkyl carbonates to ketones (*). IRIS. [Link]

-

Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. ResearchGate. [Link]

-

Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. RSC Publishing. [Link]

-

Diethyl Carbonate Production from CO2 and Ethanol in an Isothermal PFR via Aspen Plus Simulation. Chemical Engineering Transactions. [Link]

-

The efficient synthesis of diethyl carbonate via coupling reaction from propylene oxide, CO 2 and ethanol over binary PVEImBr/MgO catalyst. ResearchGate. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 3. ossila.com [ossila.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Facile synthesis of spiro-pyrazolone-tetrahydrofurans/pyrans: ipso-cyclization of arylidene pyrazolones with haloalcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C11H10F2O3 | CID 2758338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. lifechemicals.com [lifechemicals.com]

- 11. cjm.ichem.md [cjm.ichem.md]

A Guide to the Spectroscopic Characterization of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular entities is paramount. Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate is a key β-keto ester intermediate, valued for its role as a versatile building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The presence of the difluorophenyl moiety, in particular, is a common strategy in drug design to modulate metabolic stability and binding affinity.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific rationale behind the analytical techniques and the interpretation of the resulting spectra. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data for structural confirmation, purity assessment, and quality control.

A critical feature of β-keto esters is their existence in a dynamic equilibrium between keto and enol tautomers.[1] This guide will address the spectroscopic signatures of this tautomerism, providing a comprehensive understanding of the molecule's structural properties.

Molecular Identity and Physicochemical Properties

The foundational step in any analytical endeavor is to establish the molecule's basic identity.

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Boiling Point | 89 °C at 0.4 mmHg | [2] |

| Density (Predicted) | 1.251 ± 0.06 g/cm³ | [2] |

| Physical Form | Liquid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable for unambiguous structural confirmation.

Workflow for NMR Analysis

The following workflow represents a robust, self-validating system for acquiring high-quality NMR data.

Caption: A standardized workflow for NMR spectroscopic analysis.

Experimental Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity (shimming) to ensure sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.[4]

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ | Aliphatic methyl protons coupled to the adjacent methylene group. |

| ~3.95 | Singlet (s) | 2H | -CO-CH₂ -CO- | Active methylene protons of the keto tautomer. |

| ~4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, coupled to the methyl group. |

| ~7.20-7.40 | Multiplet (m) | 1H | Ar-H | Aromatic proton ortho to the carbonyl group. |

| ~7.70-7.90 | Multiplet (m) | 2H | Ar-H | Remaining two aromatic protons, showing complex splitting due to H-H and H-F coupling. |

| ~12.5 | Broad Singlet (br s) | <1H | Enol -OH | A downfield signal, if present, indicates the enolic proton, stabilized by intramolecular hydrogen bonding. Its integration reveals the keto-enol ratio.[1] |

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.1 | -O-CH₂-C H₃ | Ethyl group methyl carbon. |

| ~45.8 | -CO-C H₂-CO- | Active methylene carbon. |

| ~61.9 | -O-C H₂-CH₃ | Ethyl group methylene carbon. |

| ~118-128 | Ar-C H | Aromatic methine carbons, exhibiting splitting due to coupling with fluorine (¹JCF, ²JCF). |

| ~132 | Ar-C -CO | Quaternary aromatic carbon attached to the carbonyl group. |

| ~150-155 | Ar-C -F | Aromatic carbons directly bonded to fluorine, showing large C-F coupling constants. |

| ~167.5 | -C O-O-Et | Ester carbonyl carbon. |

| ~192.0 | Ar-C O- | Ketone carbonyl carbon, typically downfield.[5] |

¹⁹F NMR Spectral Data (Predicted)

Reference: CFCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -135 | Multiplet | Ar-F (at C3) | The chemical shift is characteristic of an aromatic fluorine atom. It will show coupling to the other fluorine and adjacent protons.[6] |

| ~ -138 | Multiplet | Ar-F (at C4) | Similar to the other fluorine, with a slightly different chemical environment, leading to a distinct signal.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[1]

Experimental Protocol

A spectrum can be acquired by placing a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory provides a simpler method, requiring only a small drop of the sample to be placed on the crystal.[1][7]

Interpretation of Key Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3070 | Weak-Medium | Aromatic C-H Stretch |

| ~2980 | Weak-Medium | Aliphatic C-H Stretch |

| ~1745 | Strong | C=O Stretch (Ester) |

| ~1720 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1510 | Medium | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-F Stretch (Aryl Fluoride) |

| ~1150 | Strong | C-O Stretch (Ester) |

Insight: The presence of two distinct, strong carbonyl peaks is a hallmark of the β-keto ester functionality. Should a significant amount of the enol tautomer be present, one might observe a broadening and shifting of the ketone peak to a lower frequency (~1650 cm⁻¹) and the appearance of a broad O-H stretch (~3400-2400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Experimental Protocol

The sample is introduced into the mass spectrometer, typically via direct infusion or a GC/LC inlet. In Electron Ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The instrument then separates and detects these charged fragments based on their mass-to-charge (m/z) ratio.

Fragmentation Analysis

The mass spectra of β-keto esters are often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[8][9]

-

Molecular Ion (M⁺): The parent peak is expected at m/z = 228 , corresponding to the molecular weight of the compound (C₁₁H₁₀F₂O₃).[3]

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Table of Major Fragment Ions

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 228 | [C₁₁H₁₀F₂O₃]⁺˙ | Molecular Ion |

| 183 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 155 | [M - •CO₂CH₂CH₃]⁺ | Loss of the ethyl carboxylate radical. |

| 141 | [F₂C₆H₃CO]⁺ | Alpha-cleavage yielding the stable difluorobenzoyl cation. This is often a prominent peak. |

| 113 | [F₂C₆H₃]⁺ | Loss of carbon monoxide (CO) from the difluorobenzoyl cation. |

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H, ¹³C, and ¹⁹F NMR define the precise atomic connectivity and electronic environment, while IR spectroscopy confirms the presence of key functional groups characteristic of a β-keto ester. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-faceted analytical approach is essential for ensuring the quality and identity of such a critical intermediate in the fields of medicinal chemistry and materials science.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3FjNWI3ZFTfJekuAiX8TBkSPBdK09HFfMefCBBM9376cZHTOTw0kFkBS6Pj26t2iIL_3bBcDuKRt7xOLhcUF8K3iuGAsHeirmn_wxUmOEwpTUKUGYPbZ2alm4KtPeTTU1IMX3XJNTgr1yJ59pfibSYWHXkklSCA198dcKZ5lW96MjtUpUs6tpawmyr5k2J2bqZqKT1E4NCq95D8Qkc947yFwq1WC7_v6oIA==]

- Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50, 2707. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtdzgvzUp6qggzCnADY3M-24NC61pLhts9W7n3mnsYwzr0m5q2cUKwgrxst5JeHXc-mzXp6NvqLCZU--4ZJ1646I9EdfrAXabwZ276BQsDh_PULKyhZ_Hu7Rpz7rYTMsVnMa-Mv5MyVkE49oA=]

- Wiley-VCH. (2007). Supporting Information. Retrieved from Wiley Online Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpg8BH0ztV6l1iOH9mY-uOqm3VBpl9cPjAcEsl1gx5oQyKCxgDAv1I9rxLxijPlOerHLinxko-tG7-a36kl142YosTQ6L7FBOjwGyfr4XXcSFL0rEtg-TTzoaK6MhU-E0viitls_IYFMAsjc9gvbhayIfSNBIC]

- ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpc8U3HUHRQibXJg-n4e936RTj_9rAKK8W46G2gP97cEiPYpgQAf5p_m3Vr5n1_UYW-w--821lXpZ_SCcCB_nmdazXwl4l7uzVFhvx6HlvjzDNXLh56ISEL2U8aDtNZ1Pwl0y8QR54aLj0Lv_hWaJyC7GrxMWG73Qm3KvakT0j2o3YeddiX1vx7KAC]

- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja00971a045]

- National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from NIH National Library of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaLiZ2iT5q-xbrgi0knzzLOAb38m_u0eymNt8_zgswE7YPiZZBdMJeT48hqCb1WDX3Kh9kDY08u47u-Yi6cJXZMGMp_sLvN3SzmzUus5gEDGOlvuE5fvTSs5uktafpeeJhvyAg2oN8513TBXw=]

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu14gMa6EMBlhZSQvhtcjHTtcBGlVXeekwqxLEv7ThyQ0GfZv75oOZ7t_0TRzCqh8VnDm19-3P4zu0-YUxezIYv7gZCR61OyuLPt8Qi_GNSo2r60_ZR7KALcxzMTl6sJk0ohb_ewZuUIxYdFaUEnRScJ-QxQ0P304=]

- LookChem. (n.d.). This compound. Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5cy_YR72fwsv70o8dnrm0Uhru9C5wmh7WWW8-U-NkG4PJtBfNS3iwO9KBlikM9HKTtk82FAv5F3gNvC4MXLV4V6nQ3R0hWQru0z-urclTKkmaSkcCCrqvK3zk1g6lrGX1RD6ZkHAJSciyeWtpVlpTczzNMYbAjlo=]

- BenchChem. (n.d.). Spectroscopic properties of C.I. Acid Violet 48 (UV-Vis, IR, NMR). Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxD8GydcNOdd1X1FwZh-lNhnOMCUUJ9uKQvBrbJNnW66nXkdwxOuyMUoghiV4qGS2T6k7atKKmhlZWi96fYOdCWASmgNTspjdLCLei-6p8SMu_ZLrrPHla7VZx-otxy45uNuzbBcwZOPJZt9prPVgRkEazYjF0WLceqDq1jqEYZ1GXesnV7HDz8bzXTLgae6jTkZZywYRm9oU=]

- University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from University of Wisconsin-Madison Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGadru_ULmC6nEGh2iXqJDcsQVxt0hSbQVQByFx_FS8_hGYBVVrnqzqLZ-z43-hoU0Q-Ia7ZtzCt9LB0QrpfM9wT_X_mruJEcKg2yHL0P4o9MoTarvJRjgnUNIP3O9wMfNKIR55ZNKmxY_uu14WUeHrfFc-XSAUAmNBaPL5]

- PubChemLite. (n.d.). This compound (C11H10F2O3). Retrieved from PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYpOT91re06ptQ0-5r7PC2RHG_BTsAhNIGd3FN77sELp2_mvBJhakNwqDlHjgwP24DgH9LAGmb6aM7nJ_lZOdbKd1RJ2_6vIDfbLhDOGW4YbKx7tQXn8ZtyfzR6sLQ4GFN0ddpSoistN5ZcQPT]

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UCSB Chemistry and Biochemistry NMR Facility. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzvsavkSVJBJec0f46neBN1lp01o3gJ0rCZpmncvSCNzbMHc89Mi8XImO8sNOejYy5_KTUB0b0hiY9aNmpTwqBdl8rJRpBHREKx0R8IlQmUTkh5bM2rkVNERx-7ByhkTSOh7bEem1qgQ==]

- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMKDnQbE-XVhD7Kxr27aYnWNt7Z_9YyBFQq9cEuI-twVIj_DaYz1SJnsO2s8ANTgr_rS6WfGP3U6MLHV-5zzkbMc8S11ykiD_EumNVZkwdgRuQRiJylW-vvISUdTQfb70zNR7XqTHlpbUYjutuDmSGrT36drF4wWDL7yDmpFdlpFhpHAGd2IEBKws0RXcagNPRibYpy4H7RZbPsw==]

- University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from University of Ottawa NMR Facility. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb8b6K--DfpyPalSfZjhPlNFl6vwQQkA4ZJv-VAwNrRqeSNExmvWWrj8-BjNejynE6gqYOq8GAEer4hfYCBEgEiCDCX0IwZoAyLad_qxPDzyW2Y4h5iaW87z-fl-Cdp2eDsDT_SAQR4M3DmiafT4ASyRQHPYoHZ56oBzcMiZxZxLJElo1VYY4cExtEiibxNByd_UWKNhSCFzBDfHEZTz5w]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage Learning. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvk5bPBqU-xwC57dZCrB8LtDCzzdJBeeQp0iotJjkQbHsm3GmVuA9W_TlRWhc-dksu1L2MA4K0404x9qwGKclGGMlF7QicGzNO03mD9-X_Q7uojZ64Mut8oGrChsxj6PrDHa1OkpGyH5F4F67qaWv-8M2BLWI1qe5IPVI8hLbhDyA9OLU=]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from Oregon State University Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG83jumsNutsvpDVww4xu_LkSiaRuRkNYtcoG_0CpNXXCpPDwztzeGibbLVv8mElUT7AlduMXbk2rFbxvoeNwsaLLGHufoJrAj0tGQrZ15fwstQdDyWEkduDYfhwflpdQGa4VCgiib_SWXbnlkU-G4LPw28_dTgvI9T4QG4rJ2a7eRXueMAaFHPVz3tG-aeF7g=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. PubChemLite - this compound (C11H10F2O3) [pubchemlite.lcsb.uni.lu]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on Tautomerism in β-Keto Esters: The Case of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry with profound implications in drug discovery and development.[1] This guide provides a comprehensive technical examination of keto-enol tautomerism, focusing on β-keto esters, a class of compounds frequently encountered in pharmaceutical sciences. Using Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate as a central case study, we will explore the fundamental principles governing this equilibrium, the structural and environmental factors that influence it, and the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of tautomerism and its practical consequences.

The Phenomenon of Tautomerism: Beyond Static Structures

In the realm of drug design and molecular recognition, the static representation of a molecule can be misleading. Tautomerism introduces a dynamic aspect to a molecule's identity, where a compound exists as a mixture of isomers in equilibrium.[2] The most prevalent form, prototropic tautomerism, involves the migration of a proton.[1] For drug development, understanding which tautomer is biologically active is crucial, as different tautomers can exhibit varied pharmacokinetic and pharmacodynamic profiles, including binding affinity to target proteins, solubility, and metabolic stability.[3][4] The interconversion between tautomers can significantly alter a drug's efficacy and toxicity.[3]

Keto-Enol Tautomerism: A Fundamental Equilibrium

Keto-enol tautomerism is a classic example of prototropy, involving the interconversion between a keto form (containing a C=O bond) and an enol form (containing a C=C bond adjacent to a hydroxyl group).[5] This equilibrium is not a resonance phenomenon; keto and enol forms are distinct chemical species that can, in some cases, be isolated.[5] The process is catalyzed by both acids and bases.[6]

-

Acid-Catalyzed Mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon.[5]

-

Base-Catalyzed Mechanism: Proceeds via deprotonation of the α-carbon to form an enolate anion, which is then protonated on the oxygen atom.[5]

Generally, the keto form is thermodynamically more stable due to the greater strength of the C=O double bond compared to the C=C double bond.[7] However, several factors can shift the equilibrium to favor the enol tautomer.

The β-Keto Ester Moiety: A Privileged Scaffold for Tautomerism

β-Keto esters, such as the widely studied ethyl acetoacetate, are characterized by a ketone and an ester functional group separated by a methylene group. This structural arrangement makes the α-hydrogens particularly acidic, facilitating the formation of the enol tautomer.[8][9] The stability of the enol form in β-dicarbonyl compounds is significantly enhanced by two key factors:

-

Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group of the ester, leading to delocalization of π-electrons and increased stability.[7][10]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered pseudo-ring.[7][11]

The interplay of these stabilizing effects can lead to a substantial population of the enol tautomer at equilibrium.

Case Study: this compound

This compound serves as an excellent model to explore the nuances of tautomerism in β-keto esters. The presence of the 3,4-difluorophenyl group introduces electronic effects that can influence the keto-enol equilibrium.

Structural Features and Expected Tautomeric Behavior

The 3,4-difluorophenyl group is an electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. Electron-withdrawing groups at the α-position of a carbonyl compound generally increase the acidity of the α-hydrogens, thereby favoring enolization.[7] This inductive effect can enhance the stability of the enolate intermediate in the base-catalyzed tautomerization pathway.

Below is a diagram illustrating the keto-enol tautomerism in this compound.

Caption: Keto-enol equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not fixed but is highly sensitive to the surrounding environment. Understanding these influences is critical for controlling and predicting the behavior of tautomeric compounds in various applications.

Solvent Effects: The Dominant Environmental Factor

Solvent polarity plays a crucial role in determining the relative abundance of keto and enol tautomers.[12]

-

Nonpolar Solvents (e.g., Carbon Tetrachloride, Cyclohexane): In nonpolar environments, the enol form is often favored. This is because the intramolecular hydrogen bond in the enol tautomer is preserved, and there is less competition from solvent molecules for hydrogen bonding.[11] For ethyl acetoacetate, the enol content can be as high as 49% in CCl₄.[11]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol form. However, they can also stabilize the more polar tautomer. The effect can be complex and depends on the specific solvent and solute.[13]

-

Polar Protic Solvents (e.g., Water, Ethanol): In polar protic solvents, the keto form is generally favored.[14][15] These solvent molecules can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it relative to the enol form where the intramolecular hydrogen bond is disrupted.[12] In water, the enol content of ethyl acetoacetate is less than 2%.[11]

Temperature Effects

Temperature can also shift the tautomeric equilibrium. The thermodynamics of the interconversion, specifically the enthalpy change (ΔH), will dictate the direction of the shift with temperature.[16] Variable temperature NMR studies can be employed to determine the thermodynamic parameters of the equilibrium.[17]

Experimental Characterization of Tautomeric Equilibria

A variety of spectroscopic techniques are employed to qualitatively and quantitatively analyze tautomeric mixtures.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and widely used method for studying keto-enol tautomerism.[8] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[8][17]

¹H NMR Spectroscopy:

-

Keto Form: Characterized by a signal for the α-methylene protons (–CH₂–) typically in the range of 3-4 ppm.[17]

-

Enol Form: Shows a characteristic signal for the vinylic proton (–C=CH–) between 5-6 ppm and a broad signal for the enolic hydroxyl proton (–OH) at a downfield chemical shift (often >10 ppm) due to the strong intramolecular hydrogen bond.[17][19]

The relative amounts of the two tautomers can be determined by integrating the signals corresponding to each form.[8]

¹³C NMR Spectroscopy: Distinct signals for the carbonyl carbons, α-carbons, and β-carbons of both tautomers can also be observed, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative evidence for the presence of both tautomers by identifying their characteristic functional group vibrations.[9][20]

| Tautomer | Functional Group | Characteristic Absorption (cm⁻¹) |

| Keto | C=O (ketone) | ~1725 |

| C=O (ester) | ~1745 | |

| Enol | O-H (intramolecular H-bond) | 3200-2500 (broad) |

| C=C | ~1650 | |

| C=O (conjugated ester) | ~1650 |

Note: The exact frequencies can vary depending on the molecular structure and solvent.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the keto and enol forms have different chromophores and thus different absorption spectra.[21][22] The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.[23]

Methodologies and Protocols

Protocol for ¹H NMR Spectroscopic Analysis of Tautomeric Equilibrium

This protocol provides a standardized method for determining the keto-enol ratio of a β-keto ester in different solvents.

Objective: To quantify the percentage of keto and enol tautomers of this compound in various deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation: Prepare a ~5-10 mg/mL solution of this compound in the desired deuterated solvent directly in an NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to obtain optimal resolution.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Signal Integration: Integrate the signals corresponding to the α-methylene protons of the keto form and the vinylic proton of the enol form.

-

Calculation of Tautomer Ratio:

-

Let I(keto) be the integral of the α-methylene protons (2H).

-

Let I(enol) be the integral of the vinylic proton (1H).

-

% Keto = [ (I(keto) / 2) / ( (I(keto) / 2) + I(enol) ) ] * 100

-

% Enol = [ I(enol) / ( (I(keto) / 2) + I(enol) ) ] * 100

-

Equilibrium Constant (K_eq) = [Enol] / [Keto] = % Enol / % Keto

-

The workflow for this experimental protocol is depicted below.

Caption: Workflow for ¹H NMR analysis of keto-enol tautomerism.

Implications for Drug Development

The tautomeric state of a drug molecule is not merely an academic curiosity; it has profound real-world consequences in pharmaceutical development.[4][18]

-

Drug-Target Interactions: The different shapes, hydrogen bonding capabilities, and electronic distributions of tautomers can lead to significantly different binding affinities for a biological target.[1][3] In some cases, a minor tautomer in solution may be the biologically active form.[2]

-

Pharmacokinetics (ADME): Tautomerism affects physicochemical properties like solubility and lipophilicity, which in turn influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Solid-State Properties: In the solid state, proton transfer can be very slow, potentially allowing for the isolation of a specific tautomer as a particular polymorphic form.[3] This has implications for drug formulation, stability, and shelf-life.[1]

Conclusion

The study of tautomerism in β-keto esters like this compound provides a valuable window into the dynamic nature of molecular structures. For professionals in drug discovery and development, a thorough understanding of the principles governing tautomeric equilibria and the analytical techniques to characterize them is indispensable. By recognizing that drug candidates can exist as an ensemble of interconverting isomers, researchers can make more informed decisions in lead optimization, formulation, and preclinical development, ultimately leading to safer and more effective medicines.

References

-

Taylor & Francis. (n.d.). What impact does tautomerism have on drug discovery and development? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). What impact does tautomerism have on drug discovery and development? - PMC. Retrieved from [Link]

-

PIPER: Resources for Teaching Physical Chemistry. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Retrieved from [Link]

-

Fiveable. (n.d.). Keto–Enol Tautomerism | Organic Chemistry Class Notes. Retrieved from [Link]

-

Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

-

ACS Publications. (2010). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education, 87(9), 952-955. [Link]

-

World Scientific Publishing. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Retrieved from [Link]

-

NPTEL. (n.d.). IR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (1981). Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds: an approach based on a kinetic study of halogenation at low halogen concentrations. Journal of the American Chemical Society, 103(18), 5393-5401. [Link]

-

PubMed. (2023). Importance of tautomerism in drugs. Drug Development Research, 84(1), 1-17. [Link]

-

Patsnap Eureka. (n.d.). How Tautomerization Influences Drug Metabolite Formation? Retrieved from [Link]

-

Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study | Request PDF. Retrieved from [Link]

-

World Scientific Publishing. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 888-892. [Link]

-

ACS Publications. (2000). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 77(11), 1484. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

Joseph A DiVerdi. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

-

Journal of Emerging Investigators. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds | Request PDF. Retrieved from [Link]

-

Wiley Online Library. (2020). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 12(11-12), 1641-1649. [Link]

-

PubMed. (2020). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 12(11-12), 1641-1649. [Link]

-

ChemRxiv. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

-

ResearchGate. (2001). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Retrieved from [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism and intramolecular hydrogen bonds in NTBD: cis.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

The Royal Society. (1975). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 342(1630), 327-339. [Link]

-

ResearchGate. (n.d.). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. Retrieved from [Link]

-

ACS Publications. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(23), 11697-11704. [Link]

-

The Royal Society Publishing. (1975). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings A, 342(1630), 327-339. [Link]

-

MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and possible keto-enol tautomerism of β-keto ester III.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Retrieved from [Link]

-

Semantic Scholar. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from [Link]

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. worldscientific.com [worldscientific.com]

- 15. worldscientific.com [worldscientific.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cores.research.asu.edu [cores.research.asu.edu]

- 18. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. narsammaacsc.org [narsammaacsc.org]

- 21. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Topic: Potential Biological Activity of Fluorinated Phenylpropanoates

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenylpropanoids represent a vast class of plant secondary metabolites with a diverse range of biological activities.[1][2][3] The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[4][5][6] This guide provides a comprehensive technical overview of the potential biological activities of fluorinated phenylpropanoates. We delve into the synthesis, mechanisms of action, and robust methodologies for evaluating their anti-cancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising chemical scaffold.

The Rationale: Merging Natural Scaffolds with Fluorine Chemistry

The phenylpropanoid pathway in plants produces a rich diversity of compounds essential for defense against pathogens and environmental stressors.[3][7] This inherent biological relevance makes the core C6-C3 phenylpropanoid structure an attractive starting point for drug discovery.

Fluorine, the most electronegative element, imparts unique properties to organic molecules when substituted for hydrogen.[8] Its introduction can:

-

Enhance Metabolic Stability: The strength of the carbon-fluorine bond can block metabolically labile sites, preventing degradation by enzymes like cytochrome P-450.[6][9]

-

Increase Lipophilicity: Fluorination often increases a molecule's ability to cross cell membranes, potentially improving absorption and distribution.[6][10]

-

Modulate Binding Affinity: Fluorine can alter the electronic properties (pKa) of a molecule and participate in unique interactions with protein targets, thereby enhancing binding affinity and selectivity.[5][11]

By combining the phenylpropanoate scaffold with the strategic placement of fluorine atoms, it is possible to generate novel chemical entities with significantly enhanced therapeutic potential.

Synthesis of Fluorinated Phenylpropanoates: A General Workflow

The synthesis of fluorinated phenylpropanoates can be approached through various methods, primarily involving the use of fluorinated building blocks or late-stage fluorination techniques.[12][13][14] A common and versatile strategy involves the coupling of a fluorinated aryl component with a propanoate side chain.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 3. Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

A Technical Guide to the Strategic Application of Difluoro Substitutions in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, with difluoro-substituted motifs—specifically the gem-difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) groups—emerging as exceptionally versatile tools. This guide provides an in-depth analysis of the multifaceted roles these groups play in optimizing molecular properties. We will explore their function as critical bioisosteres, their profound impact on physicochemical characteristics such as acidity (pKa), lipophilicity (LogP), and metabolic stability, and their ability to enforce specific molecular conformations. Supported by quantitative data, detailed experimental protocols, illustrative diagrams, and key case studies, this document serves as a technical resource for researchers and scientists dedicated to leveraging the unique advantages of difluorination in drug discovery and development.

Introduction: The Unique Power of Fluorine in Drug Design

Fluorine's distinction as the most electronegative element, combined with a van der Waals radius comparable to hydrogen, grants it a unique profile for molecular design.[1] Unlike other halogens, fluorine rarely acts as a leaving group and its incorporation can profoundly influence a molecule's electronic and physical properties without introducing significant steric bulk.[1][2] While single fluorine atoms and trifluoromethyl (-CF₃) groups are widely employed, the difluoro motifs (-CF₂- and -CF₂H) offer a more nuanced and powerful platform for property modulation.[3][4]

The gem-difluoromethylene group is often utilized as a stable, non-hydrolyzable mimic of a carbonyl group, while the difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, or even amine functionalities.[3][5] These substitutions can lead to dramatic improvements in metabolic stability, receptor binding affinity, and membrane permeability, ultimately shaping a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[6] This guide will dissect the fundamental principles and practical applications that make difluoro substitutions a cornerstone of contemporary drug design.

The Gem-Difluoromethylene Group: A Strategic Bioisostere

Bioisosteric replacement is a strategy used to swap one functional group for another while retaining or enhancing the desired biological activity. The gem-difluoromethylene (-CF₂-) group is a powerful bioisostere for several key functionalities, primarily due to its steric and electronic properties.

-

Carbonyl/Hydrate Mimic: The -CF₂- group is an excellent non-hydrolyzable isostere of a ketone or aldehyde carbonyl group (C=O). It mimics the steric profile and electrostatic potential of the hydrated gem-diol form, but with significantly enhanced chemical and metabolic stability. This is particularly valuable for inhibiting proteases or other enzymes where a labile carbonyl is part of the pharmacophore.

-

Ether and Sulfide Isostere: Replacing an ether oxygen (-O-) or sulfide (-S-) with a -CF₂- group can block metabolic pathways involving O- or S-dealkylation. This substitution typically increases lipophilicity and can alter the conformational preferences of the molecule.[7]

The value of this approach lies in its ability to solve common drug development problems like metabolic instability or poor oral bioavailability while preserving the essential interactions with the biological target.

Modulation of Core Physicochemical & Pharmacokinetic Properties

The introduction of a difluoro group has profound and predictable effects on several molecular properties critical for drug efficacy.

Acidity and Basicity (pKa)

The powerful electron-withdrawing inductive effect of the two fluorine atoms significantly influences the acidity or basicity of nearby functional groups.[8] For an adjacent amine, the basicity is reduced (pKa of the conjugate acid is lowered), which can be beneficial for reducing off-target interactions (e.g., hERG channel binding) or improving cell permeability by decreasing the proportion of the protonated species at physiological pH. Conversely, the acidity of a neighboring carboxylic acid or alcohol is increased.[9] This modulation is a key tool for fine-tuning a drug's ionization state.[3][9]

Table 1: Impact of α-Difluorination on the pKa of Amines and Carboxylic Acids

| Parent Compound | pKa | Difluorinated Analog | pKa | ΔpKa | Reference |

|---|---|---|---|---|---|

| Cyclohexylamine | 10.64 | 2,2-Difluorocyclohexylamine | ~8.6 | ~-2.0 | [9] |

| Cyclohexanecarboxylic acid | 4.90 | 2,2-Difluorocyclohexanecarboxylic acid | ~3.9 | ~-1.0 | [9] |

| Piperidine | 11.12 | 3,3-Difluoropiperidine | 8.87 | -2.25 |[10] |

Lipophilicity (LogP/LogD)

The effect of difluorination on lipophilicity is complex and context-dependent.[9][11] While fluorine is more lipophilic than hydrogen, the overall impact depends on the balance between the increased hydrophobic surface area and the strong molecular dipole created by the C-F bonds.

-

-CF₂- Group: Replacing a methylene (-CH₂-) with a -CF₂- group often increases lipophilicity (LogP).[9]

-

-CF₂H Group: The difluoromethyl group (-CF₂H) is particularly interesting. It is considered a "lipophilic hydrogen bond donor".[12][13][14] The C-H bond is polarized by the adjacent fluorines, making the hydrogen atom acidic enough to act as a weak hydrogen bond donor, a capability not present in methyl (-CH₃) or trifluoromethyl (-CF₃) groups.[3][5] This can introduce favorable interactions with a target protein. The impact on lipophilicity when replacing -CH₃ with -CF₂H can range from a slight decrease to a moderate increase.[14]

Table 2: Comparative Lipophilicity (LogP/LogD) of Matched Molecular Pairs

| Parent Compound | LogP/LogD | Difluorinated Analog | LogP/LogD | ΔLogP/LogD | Reference |

|---|---|---|---|---|---|

| 2-(Methylthio)pyridine | 1.69 (logD⁷·⁴) | 2-(Difluoromethylthio)pyridine | 1.95 (logD⁷·⁴) | +0.26 | [15] |

| Toluene | 2.73 (LogP) | (Difluoromethyl)benzene | 2.33 (LogP) | -0.40 | [12] |

| Anisole | 2.11 (LogP) | Difluoromethoxybenzene | 2.21 (LogP) | +0.10 |[16] |

Metabolic Stability

One of the most common and impactful applications of difluorination is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][17]

By replacing metabolically labile C-H bonds at a "soft spot" with C-F bonds, chemists can effectively block hydroxylation and other oxidative pathways, thereby increasing the drug's half-life, reducing clearance, and improving oral bioavailability.[3][4][6]

Conformational Control

The introduction of a gem-difluoro group can significantly influence a molecule's conformational preferences. This arises from stereoelectronic effects, such as the gauche effect between fluorine atoms and adjacent polar bonds, and electrostatic repulsion between the two fluorine atoms, which widens the F-C-F bond angle to ~105-108° compared to the H-C-H angle of ~109.5°.[7] In cyclic systems, this can alter ring puckering and the orientation of substituents, locking the molecule into a more bioactive conformation and thus increasing potency and selectivity.[18][19] This conformational rigidity can also reduce the entropic penalty upon binding to a target.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To empirically validate the hypothesis that difluorination enhances metabolic stability, an in vitro assay using human liver microsomes (HLM) is a standard industry practice.